

Investigating the Bactericidal Activity of ND-011992 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bactericidal activity of **ND-011992**, a novel inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis. This document details the synergistic relationship between **ND-011992** and the cytochrome bcc:aa3 oxidase inhibitor, Q203 (Telacebec), summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. The electron transport chain of M. tuberculosis has emerged as a promising target for new drugs. **ND-011992** is an investigational compound that targets cytochrome bd oxidase, one of the two terminal oxidases in the mycobacterial respiratory chain. While **ND-011992** demonstrates limited standalone efficacy, its combination with Q203, an inhibitor of the complementary terminal oxidase (cytochrome bcc:aa3), results in potent bactericidal activity against both replicating and non-replicating M. tuberculosis. This dual inhibition strategy effectively shuts down cellular respiration, leading to ATP depletion and bacterial death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **ND-011992**, alone and in combination with Q203, against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of ND-011992 and Q203 Combination Against M. tuberculosis H37Rv

Compound/Combin ation	Metric	Value	Reference
ND-011992 + Q203	Fractional Inhibitory Concentration Index (FIC)	0.16	[1]
ND-011992 in the presence of 100 nM Q203	ATP Depletion IC50	2.8–4.2 μM	[1]
Q203	MIC50	2.5 nM	[2]

Table 2: Bactericidal Activity of **ND-011992** and Q203 Combination in Different Physiological States of M. tuberculosis H37Rv

Physiological State	Treatment	Concentration	Outcome	Reference
Replicating	ND-011992 + Q203	Various	Bactericidal	[3][4]
Nutrient-starved (non-replicating)	ND-011992 + Q203	Various	Bactericidal	[3][4]
Hypoxic (non- replicating)	ND-011992 + Q203	Various	Bactericidal	[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bactericidal activity of **ND-011992**.

Determination of Minimum Inhibitory Concentration (MIC) using Checkerboard Assay

The checkerboard assay is employed to assess the synergistic interaction between **ND-011992** and Q203.

Materials:

- Mycobacterium tuberculosis H37Rv culture
- Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
- ND-011992 stock solution (in DMSO)
- Q203 stock solution (in DMSO)
- 96-well microtiter plates
- Resazurin solution (0.02% in sterile water)
- Plate reader

Procedure:

- Prepare a logarithmic phase culture of M. tuberculosis H37Rv in 7H9 broth.
- Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.
- In a 96-well plate, prepare serial dilutions of ND-011992 horizontally and serial dilutions of Q203 vertically.
- Inoculate each well with the prepared bacterial suspension.
- Include control wells for each drug alone and a growth control (no drug).
- Incubate the plates at 37°C for 7 days.

- After incubation, add 10 μL of resazurin solution to each well and incubate for a further 24-48 hours.
- Determine the MIC as the lowest concentration of the drug(s) that prevents the color change of resazurin from blue to pink.
- Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic effect of **ND-011992** in combination with Q203 over time.

Materials:

- Logarithmic phase culture of M. tuberculosis H37Rv
- Middlebrook 7H9 broth
- ND-011992 and Q203
- Sterile phosphate-buffered saline (PBS)
- Middlebrook 7H10 agar plates supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)
- Incubator at 37°C

Procedure:

- Prepare a starting inoculum of M. tuberculosis H37Rv at a concentration of approximately 1 x 10⁶ CFU/mL in 7H9 broth.
- Add ND-011992 and/or Q203 at desired concentrations to the bacterial cultures. Include a no-drug control.
- Incubate the cultures at 37°C.
- At specific time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

- Prepare serial dilutions of the aliquots in sterile PBS.
- Plate the dilutions onto 7H10 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the CFU/mL at each time point.
- Plot the log10 CFU/mL versus time to generate the time-kill curves.

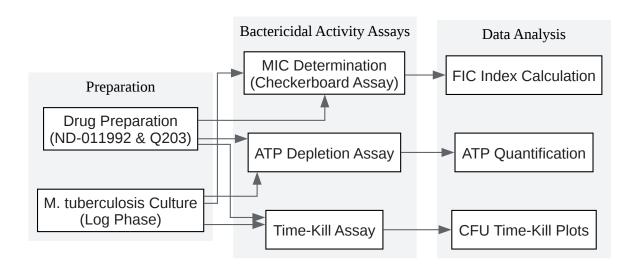
ATP Depletion Assay

This assay measures the intracellular ATP levels in M. tuberculosis following treatment with **ND-011992** and Q203 to assess the impact on cellular energy metabolism.

Materials:

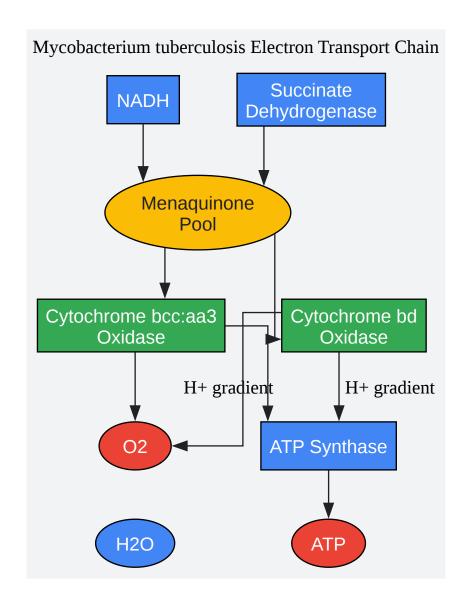
- Mid-log phase culture of M. tuberculosis H37Rv
- ND-011992 and Q203
- BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar
- Luminometer
- Opaque-walled 96-well microtiter plates

Procedure:


- Dispense M. tuberculosis culture into the wells of an opaque-walled 96-well plate.
- Add varying concentrations of ND-011992 and a fixed concentration of Q203 to the wells.
- Incubate the plate at 37°C for a defined period (e.g., 24 hours).
- Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.
- Add the BacTiter-Glo[™] reagent to each well.

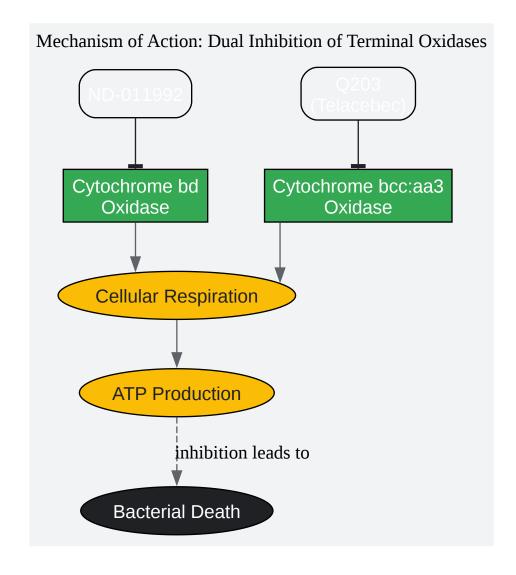
- Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of ATP depletion relative to untreated controls.

Visualizations


The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Click to download full resolution via product page

Caption: Experimental workflow for assessing the bactericidal activity of ND-011992.



Click to download full resolution via product page

Caption: Simplified diagram of the M. tuberculosis electron transport chain.

Click to download full resolution via product page

Caption: Mechanism of action of ND-011992 in combination with Q203.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Bactericidal Activity of ND-011992
 Against Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12387952#investigating-the-bactericidal-activity-of-nd-011992]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com